molecular formula C9H13NO B1655935 4-(Ethylamino)-2-methylphenol CAS No. 45954-51-6

4-(Ethylamino)-2-methylphenol

Cat. No.: B1655935
CAS No.: 45954-51-6
M. Wt: 151.21
InChI Key: NURKNCXNNBJSSZ-UHFFFAOYSA-N
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Description

4-(Ethylamino)-2-methylphenol is a phenolic derivative characterized by an ethylamino group (-NHCH₂CH₃) at the para position (C4) and a methyl group (-CH₃) at the ortho position (C2) on the aromatic ring. This compound’s structure confers unique physicochemical properties, such as enhanced solubility due to the polar ethylamino group and steric effects from the methyl substituent.

Properties

CAS No.

45954-51-6

Molecular Formula

C9H13NO

Molecular Weight

151.21

IUPAC Name

4-(ethylamino)-2-methylphenol

InChI

InChI=1S/C9H13NO/c1-3-10-8-4-5-9(11)7(2)6-8/h4-6,10-11H,3H2,1-2H3

InChI Key

NURKNCXNNBJSSZ-UHFFFAOYSA-N

SMILES

CCNC1=CC(=C(C=C1)O)C

Canonical SMILES

CCNC1=CC(=C(C=C1)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Key Features Reference
This compound - C4: Ethylamino (-NHCH₂CH₃)
- C2: Methyl (-CH₃)
Combines basicity (ethylamino) with steric hindrance (methyl). Likely moderate solubility and bioactivity. Inferred
4-Amino-2-(methoxymethyl)phenol - C4: Amino (-NH₂)
- C2: Methoxymethyl (-CH₂OCH₃)
Methoxymethyl enhances lipophilicity; amino group enables hydrogen bonding.
4-Chloro-2-methylphenol - C4: Chloro (-Cl)
- C2: Methyl (-CH₃)
Chloro group increases electronegativity and antimicrobial activity.
4-(Hydroxymethyl)-2-methylphenol - C4: Hydroxymethyl (-CH₂OH)
- C2: Methyl (-CH₃)
Hydroxymethyl improves water solubility; methyl stabilizes the aromatic ring.
4-(2-(tert-Butylamino)ethyl)-2-methylphenol - C4: tert-Butylaminoethyl
- C2: Methyl
Bulky tert-butyl group reduces solubility but enhances receptor binding affinity.

Chemical Reactivity

  • Electrophilic Substitution: Methyl and ethylamino groups direct further substitution to meta/para positions, altering reactivity compared to unsubstituted phenol .
  • Stability: Ethylamino groups may confer pH-dependent stability, as seen in analogs like 4-(1-Aminobutyl)-2,5-dimethylphenol .

Key Research Findings

Substituent Position Matters: Ortho-methyl groups (e.g., in 4-(Hydroxymethyl)-2-methylphenol) sterically hinder interactions but stabilize the aromatic ring . Para-amino/ethylamino groups enhance hydrogen-bonding capacity, critical for drug-receptor interactions .

Biological Activity Trends: Chloro and ethylamino groups correlate with higher antimicrobial activity, while methoxy groups favor antioxidant properties .

Industrial Applications: Ethylamino derivatives are promising intermediates in surfactant and pharmaceutical synthesis due to their amphiphilic nature .

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